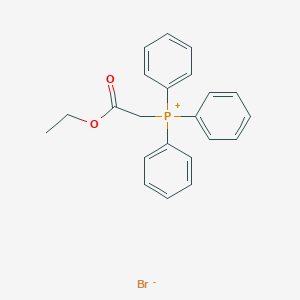

(Ethoxycarbonylmethyl)triphenylphosphonium bromide

描述

属性

IUPAC Name |

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVZPTPOYCJFNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934653 | |

| Record name | (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-45-6 | |

| Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (ethoxycarbonylmethyl)triphenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1530-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethoxycarbonylmethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (Ethoxycarbonylmethyl)triphenylphosphonium bromide

(Ethoxycarbonylmethyl)triphenylphosphonium bromide , a key reagent in organic synthesis, is a phosphonium salt widely utilized in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated esters. This guide provides a comprehensive overview of its synthesis and purification for researchers, scientists, and professionals in drug development.

Core Concepts and Applications

This compound is a white to off-white crystalline solid.[1][2] It is synthesized from the reaction of triphenylphosphine and ethyl bromoacetate.[1][3] This compound is a precursor to a stabilized ylide, which is a crucial component in the Wittig reaction, a fundamental method for carbon-carbon double bond formation in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1530-45-6 |

| Molecular Formula | C₂₂H₂₂BrO₂P |

| Molecular Weight | 429.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 145-150 °C (decomposes) |

| Solubility | Soluble in water and methanol. |

(Data sourced from multiple references)[1][5][6][7][8][9][10]

Synthesis and Purification

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The purification is typically achieved through recrystallization to obtain a high-purity product.

Reaction Mechanism

The synthesis proceeds via a standard Sₙ2 reaction mechanism where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate and displacing the bromide ion.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

Triphenylphosphine (PPh₃)

-

Ethyl bromoacetate (BrCH₂CO₂Et)

-

Toluene (anhydrous)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (e.g., 39.4 g, 150 mmol) in an appropriate volume of anhydrous toluene (e.g., 200 mL).[11]

-

Stir the mixture until the triphenylphosphine has completely dissolved.

-

Slowly add ethyl bromoacetate (e.g., 16.6 mL, 150 mmol) to the solution via a syringe or dropping funnel.[11]

-

The reaction mixture can be stirred at room temperature for 24 hours or heated to reflux to expedite the reaction.[8] The formation of a white precipitate indicates the product is forming.

-

After the reaction is complete (as monitored by TLC or the cessation of further precipitation), cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a solvent in which the product is sparingly soluble, such as ethyl acetate or petroleum ether, to remove any unreacted starting materials.[2][8]

Experimental Protocol: Purification

Purification of the crude product is essential to remove impurities and is typically achieved by recrystallization.

Materials:

-

Crude this compound

-

Chloroform (CHCl₃)

-

Diethyl ether (Et₂O)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot chloroform to dissolve the solid completely.

-

Once dissolved, slowly add diethyl ether to the solution until it becomes cloudy, indicating the onset of precipitation.

-

Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 65 °C) to remove any residual solvent.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (in CDCl₃) | Signals corresponding to the phenyl protons, the methylene protons adjacent to the phosphonium and carbonyl groups, and the ethyl ester protons.[12] |

| ¹³C NMR (in CDCl₃) | Resonances for the aromatic carbons, the carbonyl carbon, the methylene carbons, and the ethyl group carbons.[1] |

| Melting Point | 145-150 °C (with decomposition).[1][7] |

| Assay | ≥97% (by titration).[9][13] |

(Data compiled from various sources)

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from strong oxidizing agents.[10]

References

- 1. guidechem.com [guidechem.com]

- 2. (Carbethoxymethyl)triphenylphosphonium bromide | 1530-45-6 [chemicalbook.com]

- 3. Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate | 803-14-5 | Benchchem [benchchem.com]

- 4. Ethoxycarbonylmethyl(triphenyl)phosphonium bromide [myskinrecipes.com]

- 5. makorelabs.com [makorelabs.com]

- 6. fishersci.com [fishersci.com]

- 7. (Ethoxycarbonylmethyl)triphenylphosphonium 98 1530-45-6 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Ethoxycarbonylmethyl(triphenyl)phosphonium Bromide | 1530-45-6 | TCI AMERICA [tcichemicals.com]

- 10. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. (Carbethoxymethyl)triphenylphosphonium bromide(1530-45-6) 1H NMR spectrum [chemicalbook.com]

- 13. This compound, 98+% 25 g | Request for Quote [thermofisher.com]

Physical and chemical properties of (Ethoxycarbonylmethyl)triphenylphosphonium bromide

An In-depth Technical Guide on (Ethoxycarbonylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It includes detailed experimental protocols for its synthesis and its application in the Wittig reaction, a cornerstone of modern organic synthesis for carbon-carbon bond formation.

Core Properties

This compound, a quaternary phosphonium salt, is a versatile reagent in organic chemistry.[1] It is primarily known as a precursor to a stabilized phosphorus ylide used in the Wittig reaction.[1][2]

Physical Properties

The key physical properties of this compound are summarized in the table below. It typically appears as a white to off-white or cream-colored crystalline powder.[1][3] It is known to be soluble in water and hygroscopic in nature.[4][5]

| Property | Value |

| Appearance | White to off-white/cream crystalline powder |

| Melting Point | 145-150 °C (with decomposition)[3][4], ~150°C (decomposition)[5], 158 °C[6] |

| Solubility | Soluble in water[4][5] |

| Odor | Odorless or faint, non-distinct odor[1] |

| Hygroscopicity | Hygroscopic[5] |

Chemical and Spectroscopic Properties

This compound is stable under normal laboratory conditions. Its chemical identity is well-defined by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₂₂H₂₂BrO₂P[1][2][7][8] |

| Molecular Weight | 429.29 g/mol [8][9] |

| IUPAC Name | (2-ethoxy-2-oxoethyl)-triphenylphosphanium bromide[7] |

| CAS Number | 1530-45-6[2][8] |

| InChI Key | VJVZPTPOYCJFNI-UHFFFAOYSA-M[7] |

| SMILES | CCOC(=O)C--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Br-][7] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.89, 7.81, 7.70 (m, 15H, P(C₆H₅)₃), 5.47 (d, 2H, PCH₂), 4.03 (q, 2H, OCH₂CH₃), 1.05 (t, 3H, OCH₂CH₃)[10] |

| ¹³C NMR | Data available in spectral databases.[1][7] |

| Infrared (IR) | Data available in spectral databases (KBr disc, nujol mull, ATR-IR).[1][7] |

Synthesis and Reaction Pathways

The primary application of this compound is in the synthesis of α,β-unsaturated esters and other alkenes via the Wittig reaction.

Synthesis of this compound

The compound is synthesized via a nucleophilic substitution reaction between triphenylphosphine and ethyl bromoacetate.[1][2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. ziyi-reagent.com [ziyi-reagent.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound | C22H22BrO2P | CID 73731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. (Carbethoxymethyl)triphenylphosphonium bromide(1530-45-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to (Ethoxycarbonylmethyl)triphenylphosphonium bromide for Researchers and Drug Development Professionals

An authoritative guide on (Ethoxycarbonylmethyl)triphenylphosphonium bromide, covering its chemical properties, synthesis, and critical role in organic synthesis, particularly in the pharmaceutical industry.

This compound is a key reagent in organic chemistry, primarily utilized in the Wittig reaction to synthesize α,β-unsaturated esters from aldehydes and ketones. This phosphonium salt is a vital tool for medicinal chemists and drug development professionals, enabling the construction of complex molecular architectures found in numerous pharmaceutical agents. Its ability to form carbon-carbon double bonds with high reliability and stereocontrol makes it an indispensable component in the synthetic chemist's arsenal. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and mechanistic diagrams.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is soluble in water and commonly used in a variety of organic solvents.[2][3] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1530-45-6 |

| Molecular Formula | C₂₂H₂₂BrO₂P |

| Molecular Weight | 429.29 g/mol |

| Melting Point | 158 °C |

| Appearance | White to cream powder or crystalline powder |

| Purity (Assay by Titration) | ≥97.5% to ≤102.5% |

| Water Content (Karl Fischer) | <1.0% |

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction between triphenylphosphine and ethyl bromoacetate.[1][4] The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of ethyl bromoacetate, displacing the bromide ion to form the phosphonium salt.

Caption: Synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in a suitable inert solvent such as acetonitrile or ethanol.

-

Addition of Reagent: To the stirred solution, add ethyl bromoacetate (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Isolation of Product: After cooling the reaction mixture to room temperature, the product will typically precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a white crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

The Wittig Reaction: Mechanism and Application

The primary application of this compound is as a precursor to a stabilized phosphorus ylide for the Wittig reaction. The ylide is generated in situ by deprotonation of the phosphonium salt with a base. This ylide then reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide. The strong P=O bond formed in the by-product provides the thermodynamic driving force for the reaction.

Caption: Mechanism of the Wittig reaction.

This reaction is widely used in the pharmaceutical industry for the synthesis of a variety of drug molecules and intermediates. For example, it is a key step in the synthesis of certain retinoids, vitamin A analogs, and various natural product derivatives.

Experimental Protocol: Wittig Reaction with Benzaldehyde

The following is a representative protocol for the Wittig reaction of this compound with benzaldehyde to form ethyl cinnamate.

Caption: General experimental workflow.

-

Ylide Generation: Suspend this compound (1.1 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran in a reaction flask under an inert atmosphere. Cool the suspension in an ice bath and add a base, such as sodium hydride or potassium tert-butoxide (1 equivalent), portion-wise. Stir the mixture at 0 °C for 30-60 minutes, during which the ylide will form, often resulting in a color change.

-

Reaction with Aldehyde: To the freshly prepared ylide, add a solution of benzaldehyde (1 equivalent) in the same solvent dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization: The final product, ethyl cinnamate, can be characterized by NMR and IR spectroscopy to confirm its structure and purity.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques. Key spectroscopic data are summarized below.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum typically shows multiplets in the aromatic region (around 7.7-7.9 ppm) corresponding to the phenyl protons. The methylene protons adjacent to the phosphonium group appear as a doublet, and the ethoxy group protons (quartet and triplet) are also observed in their characteristic regions. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the ethoxycarbonylmethyl group. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), as well as bands corresponding to the aromatic C-H and C=C bonds of the phenyl groups. |

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[4][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] All manipulations should be carried out in a well-ventilated fume hood.[5] In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]

Conclusion

This compound is a cornerstone reagent for the synthesis of α,β-unsaturated esters via the Wittig reaction. Its reliability, commercial availability, and the vast body of literature detailing its use make it an invaluable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. This guide has provided the essential technical information and protocols to enable its effective and safe use in the laboratory.

References

Technical Guide: Mechanism and Synthesis of (Carbethoxymethylene)triphenylphosphorane

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the formation of (carbethoxymethylene)triphenylphosphorane, a stabilized phosphorus ylide, from its corresponding phosphonium salt, (ethoxycarbonylmethyl)triphenylphosphonium bromide. The formation mechanism is a critical first step in the widely utilized Wittig reaction for alkene synthesis. This guide details the underlying acid-base chemistry, presents relevant quantitative data, provides a detailed experimental protocol, and illustrates the core mechanism and workflow through diagrams.

Core Mechanism of Ylide Formation

The synthesis of a phosphorus ylide from a phosphonium salt is a classic acid-base reaction. The formation of (carbethoxymethylene)triphenylphosphorane involves the deprotonation of this compound by a suitable base.

The key to this reaction is the enhanced acidity of the protons on the methylene group (the α-carbon) situated between the positively charged triphenylphosphonium group and the electron-withdrawing ethoxycarbonyl group.[1] The triphenylphosphonium cation acts as a powerful electron-withdrawing group, inductively polarizing the C-H bonds. Concurrently, the adjacent ethoxycarbonyl group further delocalizes the negative charge that develops on the carbon upon deprotonation, stabilizing the resulting conjugate base.[2][3]

This dual stabilization significantly lowers the pKa of the α-protons compared to a simple alkyltriphenylphosphonium salt, allowing for the use of relatively mild bases for deprotonation.[4] The resulting ylide, (carbethoxymethylene)triphenylphosphorane, is a "stabilized ylide" and exists as a resonance hybrid of two canonical forms: the ylide form, with adjacent positive and negative charges, and the ylene form, featuring a phosphorus-carbon double bond.[3] This resonance stabilization contributes to the compound's characteristic stability, allowing it to be isolated, stored, and handled in air, unlike non-stabilized ylides which require inert conditions.[4][5]

The overall transformation is an equilibrium process, but it is typically driven to completion by the choice of base and reaction conditions.

Caption: Acid-base mechanism for stabilized ylide formation.

Quantitative Data

The selection of an appropriate base and the characterization of the starting material and product are guided by quantitative data.

| Parameter | This compound (Starting Material) | (Carbethoxymethylene)triphenylphosphorane (Ylide Product) |

| Molecular Formula | C₂₂H₂₂BrO₂P | C₂₂H₂₁O₂P |

| Molecular Weight | 429.29 g/mol [6] | 348.37 g/mol [7] |

| Appearance | White to cream crystalline powder[8] | White or slight yellow powder[9] |

| Melting Point | 145-150 °C (dec.) | 128-130 °C[7][9] |

| ¹H NMR (CDCl₃, δ) | Aromatic (m): ~7.6-8.0 ppmCH₂P (d): ~5.5 ppmOCH₂ (q): ~4.2 ppmCH₃ (t): ~1.2 ppm[10] | Aromatic (m): ~7.4-7.8 ppmOCH₂ (q): ~3.9 ppmCH₃ (t): ~1.0 ppmP=CH (d): Broad signal, often hard to resolve[11] |

| ³¹P NMR (CDCl₃, δ) | ~22-25 ppm (Referenced to 85% H₃PO₄) | ~15-18 ppm (Referenced to 85% H₃PO₄)[12] |

| pKa (DMSO) | ~8-10 (estimated range for stabilized phosphonium salts) | Not Applicable |

Note: The pKa value is an estimate based on typical values for phosphonium salts stabilized by an adjacent ester group. The exact value can vary with the solvent. This pKa range indicates that bases whose conjugate acids have a pKa significantly higher than 10 (e.g., NaOH, Na₂CO₃ in aqueous solution, or NaH, NaOMe in organic solvents) are effective for deprotonation.[13]

Experimental Protocol: Synthesis of (Carbethoxymethylene)triphenylphosphorane

This protocol describes a standard laboratory procedure for the formation of the stabilized ylide from the corresponding phosphonium salt using a mild base.

3.1. Materials and Equipment

-

This compound

-

Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard glassware for extraction and filtration

3.2. Experimental Workflow Diagram

Caption: Workflow for the synthesis and isolation of the ylide.

3.3. Step-by-Step Procedure

-

Preparation : In a round-bottom flask, add this compound (1.0 eq).

-

Dissolution : Dissolve the phosphonium salt in dichloromethane (approx. 5-10 mL per gram of salt).

-

Base Addition : In a separate beaker, prepare a saturated aqueous solution of sodium carbonate or a 10-20% aqueous solution of sodium hydroxide. Add the aqueous base solution (approx. 1.5-2.0 eq) to the flask containing the phosphonium salt solution.

-

Reaction : Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours. The ylide will be formed and preferentially partition into the organic DCM layer. Progress can be monitored by TLC.

-

Workup & Extraction : Transfer the mixture to a separatory funnel. Separate the lower organic layer. Wash the organic layer twice with deionized water to remove any remaining inorganic salts.

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The resulting solid is often of high purity.[14] If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield the white, crystalline ylide product.[14][15] A typical yield for this procedure is in the range of 85-95%.[14]

Conclusion

The formation of (carbethoxymethylene)triphenylphosphorane from this compound is a robust and efficient acid-base reaction. The presence of the ethoxycarbonyl group is pivotal, as it stabilizes the resulting ylide through resonance, thereby increasing the acidity of the phosphonium salt's α-protons and allowing for the use of mild, convenient bases. The high stability of the product simplifies its handling and purification, making it a readily accessible and valuable reagent for the stereoselective synthesis of (E)-alkenes in the Wittig reaction.[13][16] This foundational knowledge is essential for researchers designing complex synthetic routes in pharmaceuticals and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 3. adichemistry.com [adichemistry.com]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. 乙氧甲酰基亚甲基三苯基膦 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 98+% 100 g | Buy Online [thermofisher.com]

- 9. (Carbethoxymethylene)triphenylphosphorane, CAS No. 1099-45-2 - iChemical [ichemical.com]

- 10. (Carbethoxymethyl)triphenylphosphonium bromide(1530-45-6) 1H NMR [m.chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. www1.udel.edu [www1.udel.edu]

- 16. pubs.acs.org [pubs.acs.org]

1H and 13C NMR spectral data for (Ethoxycarbonylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for (ethoxycarbonylmethyl)triphenylphosphonium bromide, a key reagent in organic synthesis. It includes detailed experimental protocols for its preparation and analysis, alongside a visualization of its primary application in the Wittig reaction.

Spectroscopic Data

This compound (C₂₂H₂₂BrO₂P) is a quaternary phosphonium salt widely utilized as a precursor to a stabilized ylide in the Wittig reaction.[1][2] Its structure has been elucidated through various spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being pivotal for its characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethoxycarbonylmethyl and triphenylphosphonium moieties. The spectrum is typically recorded in a deuterated solvent such as chloroform (CDCl₃).

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenyl Protons (C₆H₅)₃P⁺ | 7.70 - 7.90 | Multiplet | - |

| Methylene Protons P⁺-CH₂ | 5.47 | Doublet | JP-H ≈ 13.5 |

| Methylene Protons O-CH₂ | 4.03 | Quartet | JH-H ≈ 7.1 |

| Methyl Protons CH₃ | 1.05 | Triplet | JH-H ≈ 7.1 |

Note: The methylene protons adjacent to the phosphorus atom exhibit a characteristic doublet due to coupling with the phosphorus nucleus (²JP-H).

¹³C NMR Spectral Data

| Assignment | Expected Chemical Shift (δ) ppm |

| Carbonyl Carbon C=O | 170 - 185 |

| Aromatic Carbons C₆H₅ | 125 - 150 |

| Methylene Carbon O-CH₂ | 50 - 65 |

| Methylene Carbon P⁺-CH₂ | 40 - 50 |

| Methyl Carbon CH₃ | 10 - 15 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with ethyl bromoacetate.[3]

Materials:

-

Triphenylphosphine (P(C₆H₅)₃)

-

Ethyl bromoacetate (BrCH₂COOCH₂CH₃)

-

Dry benzene (or another suitable inert solvent like toluene)

Procedure:

-

Dissolve triphenylphosphine in dry benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add ethyl bromoacetate dropwise to the stirred solution.

-

Heat the reaction mixture at approximately 70°C for 48 hours.[3]

-

Cool the solution to room temperature, which should induce the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold benzene to remove any unreacted starting materials.

-

Dry the resulting white solid, this compound, under vacuum.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz).

-

Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

The spectral width should be sufficient to cover the aromatic and aliphatic regions (e.g., 0-12 ppm).

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

¹³C NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 100 MHz).

-

Parameters:

-

Acquire a proton-decoupled carbon spectrum.

-

The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Core Application: The Wittig Reaction

This compound is a precursor to a stabilized phosphorus ylide, which is a key intermediate in the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2][4][5]

Workflow for the Wittig Reaction

The following diagram illustrates the general mechanism of the Wittig reaction, starting from the phosphonium salt.

Caption: The Wittig Reaction Mechanism.

The reaction is initiated by the deprotonation of the phosphonium salt to form the nucleophilic ylide. This ylide then attacks the carbonyl carbon of an aldehyde or ketone in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[2] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

References

An In-depth Technical Guide to the Solubility of (Ethoxycarbonylmethyl)triphenylphosphonium Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (ethoxycarbonylmethyl)triphenylphosphonium bromide, a common reagent in organic synthesis, particularly in the Wittig reaction. Understanding the solubility of this phosphonium salt is crucial for reaction optimization, purification, and formulation development. This document compiles available solubility data, outlines experimental protocols for solubility determination, and discusses the underlying chemical principles governing its solubility.

Introduction to this compound

This compound, also known as (carbethoxymethyl)triphenylphosphonium bromide, is a phosphonium salt widely employed in the synthesis of α,β-unsaturated esters via the Wittig reaction. Its chemical structure, consisting of a bulky lipophilic triphenylphosphonium cation and a bromide anion, dictates its solubility behavior in various organic solvents. The presence of both polar (the phosphonium salt) and nonpolar (the phenyl groups) moieties, as well as an ester functional group, results in a nuanced solubility profile.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on qualitative information from various sources and the general solubility trends of phosphonium salts, a general solubility profile can be summarized.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Type | Qualitative Solubility | Reference(s) |

| Water (H₂O) | Protic, Polar | Soluble | [1][2] |

| Methanol (MeOH) | Protic, Polar | Soluble to Slightly Soluble | [1][3] |

| Chloroform (CHCl₃) | Aprotic, Polar | Slightly Soluble | [1] |

| Dichloromethane (DCM) | Aprotic, Polar | Likely Soluble (based on general phosphonium salt solubility) | [4][5] |

| Acetone | Aprotic, Polar | Likely Soluble (based on general phosphonium salt solubility) | [4][5] |

| Ethanol (EtOH) | Protic, Polar | Likely Soluble (based on general phosphonium salt solubility) | [4][5] |

| Diethyl Ether (Et₂O) | Aprotic, Nonpolar | Insoluble | [4][5] |

| Petroleum Ether | Aprotic, Nonpolar | Insoluble | [4][5] |

| Tetrahydrofuran (THF) | Aprotic, Polar | Sparingly soluble to insoluble (often used as a suspension in Wittig reactions) | [6] |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Likely Soluble (often used as a solvent for phosphonium salt synthesis) | [7] |

It is important to note that "slightly soluble" can be ambiguous and the actual solubility can be significantly influenced by factors such as temperature and the presence of impurities. For many synthetic applications, particularly the Wittig reaction, the salt does not need to be fully dissolved, and the reaction can proceed in a suspension.[6]

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The ionic nature of the phosphonium bromide group contributes to its solubility in polar solvents, while the three phenyl groups provide lipophilic character.

-

Polarity: The compound's salt-like character makes it more soluble in polar solvents that can stabilize the phosphonium cation and bromide anion. This explains its solubility in water and polar organic solvents like methanol.

-

Hydrogen Bonding: Protic solvents like water and methanol can form hydrogen bonds, which can further solvate the bromide anion, enhancing solubility.

-

Van der Waals Forces: The large, nonpolar surface area of the triphenyl groups allows for van der Waals interactions with nonpolar solvents. However, these forces are generally not strong enough to overcome the lattice energy of the salt, leading to insolubility in nonpolar solvents like ethers and alkanes.

-

Temperature: In most cases, the solubility of a solid in a liquid increases with temperature. Therefore, heating may improve the solubility of this compound in solvents where it is sparingly soluble.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols can be employed.

4.1. Gravimetric Method (Shake-Flask Method)

This is a classical and straightforward method for determining solubility.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid. A syringe filter can be effective for small volumes.

-

Solvent Evaporation: Accurately measure a known volume or weight of the clear, saturated solution into a pre-weighed container.

-

Drying: Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 mL) = (Weight of residue / Volume of solution taken) * 100

4.2. Spectroscopic or Chromatographic Method

This method is suitable for determining the solubility of compounds with a chromophore or when high accuracy is required.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (UV-Vis spectroscopy) or peak area (High-Performance Liquid Chromatography - HPLC) for each standard to construct a calibration curve.

-

Sample Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution: After separating the saturated solution from the excess solid, accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted solution using the same spectroscopic or chromatographic method used for the calibration curve to determine its concentration.

-

Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the equilibrium concentration method followed by analysis.

Caption: Workflow for experimental solubility determination.

Conclusion

References

- 1. (Carbethoxymethyl)triphenylphosphonium bromide | 1530-45-6 [chemicalbook.com]

- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Ethoxycarbonylmethyl(triphenyl)phosphonium Bromide | 1530-45-6 | TCI AMERICA [tcichemicals.com]

- 4. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (Ethoxycarbonylmethyl)triphenylphosphonium bromide: Handling, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

(Ethoxycarbonylmethyl)triphenylphosphonium bromide is a key reagent in organic synthesis, primarily utilized as a precursor to a stabilized ylide in the Wittig reaction for the stereoselective formation of α,β-unsaturated esters.[1] Its proper handling and storage are paramount to ensure its stability, reactivity, and the safety of laboratory personnel. This technical guide provides an in-depth overview of its properties, safe handling procedures, storage requirements, and a detailed experimental protocol for its application in a typical Wittig reaction.

Core Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and use. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₂BrO₂P | [2] |

| Molecular Weight | 429.29 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 145-150 °C (decomposes) | [1][3] |

| Solubility | Soluble in water | [4] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [4][5] |

| Stability | Stable under normal, dry conditions | [6] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [4][5][7] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential hazards, appropriate personal protective equipment must be worn at all times when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).[3]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[3]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[4]

Storage and Disposal Guidelines

Proper storage is crucial to maintain the integrity of the reagent, while appropriate disposal is necessary to ensure environmental safety.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

-

Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[4][5][7]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Experimental Protocol: Wittig Reaction for the Synthesis of an α,β-Unsaturated Ester

This section provides a detailed, representative protocol for the synthesis of an α,β-unsaturated ester using this compound and a generic aldehyde. This procedure is adapted from general Wittig reaction protocols.[8][9][10][11]

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

A strong base (e.g., Sodium Hydride - NaH, or Potassium tert-butoxide - t-BuOK)

-

Aldehyde (R-CHO)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Preparation of the Ylide (Wittig Reagent): a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents). b. Add anhydrous THF via syringe. c. Cool the resulting suspension to 0 °C in an ice bath with stirring. d. Slowly add a strong base (1.0 equivalent) portion-wise. The appearance of a characteristic color (often yellow to orange) indicates the formation of the ylide. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Reaction with the Aldehyde: a. Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask. b. Slowly add the aldehyde solution to the ylide suspension at room temperature via syringe or cannula. c. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product, containing the desired α,β-unsaturated ester and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Visualizing Workflows and Relationships

To further clarify the handling procedures and chemical interactions, the following diagrams have been generated.

Caption: General laboratory workflow for handling chemical reagents.

Caption: Chemical incompatibilities of the target compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C22H22BrO2P | CID 73731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Ethoxycarbonylmethyl)triphenylphosphonium 98 1530-45-6 [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]

- 8. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Key differences between stabilized and non-stabilized Wittig reagents

An In-Depth Technical Guide to Stabilized and Non-Stabilized Wittig Reagents

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its significance in the synthesis of complex molecules, from pharmaceuticals to fine chemicals, was recognized with the 1979 Nobel Prize in Chemistry.[2][3] The reaction's core involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1]

A critical distinction for any researcher employing this reaction is the choice between two principal classes of ylides: stabilized and non-stabilized . This choice profoundly influences the reagent's stability, reactivity, the required reaction conditions, and most importantly, the stereochemical outcome (E/Z isomerism) of the resulting alkene. This guide provides a detailed examination of these differences to inform synthetic strategy and experimental design for researchers in drug development and chemical sciences.

Core Differences: A Comparative Analysis

The fundamental differences between stabilized and non-stabilized ylides stem from the nature of the substituents on the nucleophilic carbon atom.

Structure and Stability

-

Non-Stabilized Ylides: These reagents feature electron-donating or neutral groups (e.g., alkyl, hydrogen, aryl) attached to the carbanionic carbon.[4] Lacking a mechanism for charge delocalization, the negative charge is highly localized, rendering these ylides exceptionally reactive and unstable.[4] Consequently, they are often sensitive to air and moisture and must be prepared in situ under an inert atmosphere.[4]

-

Stabilized Ylides: These ylides possess an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile, conjugated with the carbanion.[3][4][5] This conjugation allows the negative charge to be delocalized through resonance, which significantly increases the stability of the molecule. This enhanced stability means they are often crystalline, air-stable solids that can be stored and handled with ease, with many being commercially available.[2][6]

Reactivity and Reaction Conditions

The stability of the ylide directly correlates with its reactivity and the conditions required for its formation and subsequent reaction.

-

Non-Stabilized Ylides: Due to their high reactivity, these ylides react rapidly with aldehydes and ketones, often at low temperatures.[4] Their formation requires the deprotonation of the corresponding phosphonium salt with a very strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2).[1][5]

-

Stabilized Ylides: Being less reactive, these ylides often require higher temperatures or longer reaction times to proceed to completion.[4] A significant practical advantage is that their parent phosphonium salts are more acidic and can be deprotonated by much weaker bases, including alkoxides or even carbonates like K2CO3.[5][7] This tolerance for milder conditions broadens the substrate scope to include base-sensitive functional groups.[7]

Stereoselectivity and Mechanism

The most crucial difference for synthetic chemists is the predictable, yet divergent, stereoselectivity of the two ylide classes.

-

Non-Stabilized Ylides → (Z)-Alkenes: Reactions with non-stabilized ylides predominantly yield the (Z)-alkene (cis isomer).[1][4][5]

-

Stabilized Ylides → (E)-Alkenes: Reactions with stabilized ylides overwhelmingly favor the formation of the (E)-alkene (trans isomer).[4][5][8]

This selectivity is governed by the reaction mechanism. Under common lithium-salt-free conditions, the reaction is understood to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[8][9]

// Reactants reactants [label="Ylide + Carbonyl"];

// Intermediates oxaphosphetane [label="Oxaphosphetane\nIntermediate"];

// Products products [label="Alkene + Ph₃P=O"];

// Pathway reactants -> oxaphosphetane [label="[2+2]\nCycloaddition"]; oxaphosphetane -> products [label="Retro-[2+2]\nDecomposition"]; } enddot Caption: General workflow of the Wittig reaction mechanism.

The stereochemical outcome is determined by the kinetics and thermodynamics of the oxaphosphetane formation and decomposition.

-

Kinetic Control (Non-Stabilized): The initial cycloaddition is rapid and irreversible.[9] The transition state geometry is puckered to minimize steric repulsion between the aldehyde substituent and the bulky triphenylphosphine group.[4][9] This kinetically favored approach leads to a syn-oxaphosphetane, which quickly decomposes to the (Z)-alkene.[4]

-

Thermodynamic Control (Stabilized): With stabilized ylides, the initial cycloaddition is reversible.[4] The lower reactivity of the ylide allows for an equilibrium to be established between the starting materials and the oxaphosphetane intermediates. While the syn-intermediate may form, it can revert. Over time, the reaction proceeds via the more thermodynamically stable anti-oxaphosphetane, which ultimately decomposes to yield the more stable (E)-alkene.[4]

Quantitative Data Summary

The following table summarizes representative outcomes for Wittig reactions, highlighting the distinct stereoselectivity.

| Ylide Type | Aldehyde | Wittig Reagent | Conditions | Yield (%) | E/Z Ratio | Reference |

| Non-Stabilized | Benzaldehyde | Benzyltriphenylphosphonium chloride | NaNH₂ / liq. NH₃ | 67 | 42:58 | V. J. Hruby, J. Org. Chem., 1969 |

| Non-Stabilized | Propanal | Butyltriphenylphosphonium iodide | n-BuLi / THF | High | >95% Z | [4] |

| Stabilized | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Neat, rt, 15 min | 95 | >98:2 | [2] |

| Stabilized | 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | DCM, rt, 2h | ~90 | >95% E | [10] |

Experimental Protocols

Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide

(Adapted from the synthesis of 3-bromo-5-vinylpyridine)[11]

Objective: To synthesize a terminal alkene via in situ generation of methylidenetriphenylphosphorane.

Materials:

-

Methyltriphenylphosphonium bromide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium tert-butoxide (1.2 eq) or n-Butyllithium (1.1 eq)

-

5-Bromonicotinaldehyde (1.0 eq)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide portion-wise (or n-BuLi dropwise) to the suspension. The mixture will typically turn a bright yellow or orange color.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.[11]

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 5-bromonicotinaldehyde in anhydrous THF and add it dropwise to the ylide solution over 15 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by TLC.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[11]

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired alkene.

// Nodes Setup [label="1. Assemble Dry\nApparatus under N₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Ylide [label="2. Generate Ylide:\nAdd Strong Base\nto Phosphonium Salt\nin THF at 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="3. Add Aldehyde\nSolution Dropwise\nat 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir [label="4. Warm to RT\nStir 12-18h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="5. Quench, Extract,\nand Purify", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Ylide; Ylide -> React; React -> Stir; Stir -> Workup; } enddot Caption: Workflow for a non-stabilized Wittig reaction.

Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide

(Adapted from the synthesis of (E)-ethyl cinnamate)[2]

Objective: To synthesize (E)-ethyl cinnamate from a commercially available, stable ylide.

Materials:

-

Benzaldehyde (1.0 eq, 0.05 g)

-

(Carbethoxymethylene)triphenylphosphorane (1.2 eq, 0.197 g)

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry 50-mL round-bottomed flask equipped with a magnetic stir bar, weigh the benzaldehyde.

-

Add the (carbethoxymethylene)triphenylphosphorane to the flask.

-

Stir the mixture at room temperature for 15-30 minutes. The reaction is often run neat (without solvent).

-

Work-up and Purification: Add hexanes (~3 mL) to the reaction flask and stir vigorously for 10 minutes. The triphenylphosphine oxide byproduct is insoluble in hexanes and will precipitate as a white solid.[2][10]

-

Allow the suspension to settle and filter the mixture through a Pasteur pipet with a cotton plug, collecting the filtrate.

-

Wash the solid precipitate with a small amount of cold hexanes and combine the filtrates.

-

Evaporate the solvent from the filtrate to yield the crude product, which is often of high purity. Further purification can be achieved by column chromatography if necessary.

Conclusion

The distinction between stabilized and non-stabilized Wittig reagents is fundamental to their application in organic synthesis. Non-stabilized ylides are highly reactive nucleophiles that provide kinetic, (Z)-selective access to alkenes but require stringent anhydrous and anaerobic conditions. In contrast, stabilized ylides are less reactive, bench-stable solids that react under milder conditions to provide thermodynamic, (E)-selective control over alkene geometry. For researchers and drug development professionals, understanding these core differences in stability, reactivity, and stereochemical control is paramount for the strategic design of synthetic routes to target molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solved WITTIG REACTION USING A STABILIZED YLIDE: THE | Chegg.com [chegg.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Wittig Reaction with α,β-Unsaturated Esters

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds. Its application in the synthesis of α,β-unsaturated esters is of particular significance in the pharmaceutical and fine chemical industries, where these structural motifs are prevalent in a wide array of biologically active molecules and synthetic intermediates. This guide offers a comprehensive overview of the Wittig reaction and its variants for the synthesis of α,β-unsaturated esters, focusing on the underlying mechanisms, stereochemical control, and practical experimental considerations.

Introduction to the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and a phosphine oxide.[1] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

When the ylide is substituted with an electron-withdrawing group, such as an ester, it is referred to as a "stabilized ylide." These ylides are generally less reactive than their "unstabilized" counterparts (where the substituent is an alkyl group) but offer significant advantages in terms of handling and, crucially, stereoselectivity.[2] For the synthesis of α,β-unsaturated esters, stabilized ylides are predominantly employed, typically leading to the formation of the (E)-alkene as the major product.[1]

Reaction Mechanism and Stereoselectivity

The mechanism of the Wittig reaction has been the subject of extensive study. For stabilized ylides reacting with aldehydes, the reaction is generally believed to proceed through a [2+2] cycloaddition pathway to form an oxaphosphetane intermediate.[1] This intermediate then collapses in a syn-elimination to furnish the alkene and triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction with stabilized ylides is largely governed by the relative thermodynamic stability of the intermediates. The reaction generally favors the formation of the more stable (E)-isomer.[3] This selectivity is attributed to the reversibility of the initial steps and the steric interactions in the transition states leading to the oxaphosphetane intermediates.

Several factors can influence the E/Z selectivity, including:

-

The nature of the ylide: The substituents on the phosphorus atom and the carbanion can impact stereoselectivity.

-

The structure of the carbonyl compound: The steric and electronic properties of the aldehyde or ketone play a crucial role.

-

Reaction conditions: Solvent, temperature, and the presence of salts (particularly lithium salts) can significantly affect the isomeric ratio of the product.[1]

For instances where the (Z)-enoate is the desired product, modifications to the standard Wittig reaction are necessary. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a notable example that provides high selectivity for the (Z)-isomer.[1]

The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

A widely used and often superior alternative to the classical Wittig reaction for preparing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.[4] This modification utilizes phosphonate carbanions, which are generated by treating a phosphonate ester with a base.

The HWE reaction offers several key advantages over the traditional Wittig reaction:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides.[4]

-

Simplified Purification: The dialkyl phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture.[4]

-

Excellent (E)-Selectivity: The HWE reaction typically provides high selectivity for the (E)-α,β-unsaturated ester.[1][4]

The stereoselectivity of the HWE reaction is also influenced by the reaction conditions and the nature of the reactants. For example, using α-methyl-substituted phosphonate reagents can sometimes lead to lower Z-selectivity, but this can be improved by judicious choice of reagents and conditions.[5] Solvent-free HWE reactions using bases like LiOH·H₂O or Ba(OH)₂·8H₂O have been shown to provide excellent E-selectivity.[5]

Substrate Scope and Applications

The Wittig and HWE reactions are compatible with a wide range of functional groups, making them highly versatile for the synthesis of complex molecules.[1] The reactions tolerate functionalities such as alcohols, ethers, nitro groups, and even some esters and amides.

A variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, can be successfully employed in these reactions.[6] The choice of aldehyde can influence the reaction's efficiency and stereochemical outcome.

The synthesis of α,β-unsaturated esters via these methods has found widespread application in the pharmaceutical industry for the construction of key intermediates and active pharmaceutical ingredients. Furthermore, these reactions are instrumental in the synthesis of natural products and other fine chemicals.[7]

Data Presentation

The following tables summarize representative quantitative data for the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated esters.

Table 1: Substrate Scope for the Wittig Reaction of Aldehydes with Stabilized Ylides [8]

| Entry | Aldehyde | Ylide | Product | Yield (%) | E:Z Ratio |

| 1 | 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | Ethyl 4-nitrocinnamate | 85 | >95:5 |

| 2 | 4-Chlorobenzaldehyde | Ph₃P=CHCO₂Et | Ethyl 4-chlorocinnamate | 82 | >95:5 |

| 3 | 2-Naphthaldehyde | Ph₃P=CHCO₂Et | Ethyl 3-(2-naphthyl)acrylate | 78 | >95:5 |

| 4 | Furfural | Ph₃P=CHCO₂Et | Ethyl 3-(2-furyl)acrylate | 75 | >95:5 |

| 5 | Cinnamaldehyde | Ph₃P=CHCO₂Et | Ethyl 5-phenyl-2,4-pentadienoate | 65 | >95:5 |

| 6 | Hexanal | Ph₃P=CHCO₂Et | Ethyl 2-octenoate | 70 | 90:10 |

Table 2: Horner-Wadsworth-Emmons Reaction of Aldehydes with Triethyl Phosphonoacetate [9]

| Entry | Aldehyde | Base | Solvent | Yield (%) | E:Z Ratio |

| 1 | Benzaldehyde | NaH | THF | 95 | >98:2 |

| 2 | 4-Methoxybenzaldehyde | K₂CO₃ | Acetonitrile | 92 | >98:2 |

| 3 | 3-Bromobenzaldehyde | DBU | Dichloromethane | 88 | >98:2 |

| 4 | Isobutyraldehyde | LiOH | Water | 85 | 95:5 |

| 5 | Cyclohexanecarboxaldehyde | NaOMe | Methanol | 90 | 97:3 |

Table 3: Chemo-enzymatic Synthesis of α,β-Unsaturated Esters [10]

| Entry | Carboxylic Acid | Aldehyde Intermediate | α,β-Unsaturated Ester Product | Overall Yield (%) | E:Z Ratio |

| 1 | Phenylacetic acid | Phenylacetaldehyde | Ethyl 3-phenylacrylate | 85 | 92:8 |

| 2 | 3-Phenylpropionic acid | 3-Phenylpropionaldehyde | Ethyl 5-phenyl-2-pentenoate | 82 | 90:10 |

| 3 | 4-Chlorophenylacetic acid | 4-Chlorophenylacetaldehyde | Ethyl 3-(4-chlorophenyl)acrylate | 88 | 95:5 |

| 4 | Ibuprofen | 2-(4-isobutylphenyl)propanal | Ethyl 4-(4-isobutylphenyl)-2-methyl-2-pentenoate | 75 | 85:15 |

Experimental Protocols

General Procedure for the Wittig Reaction: [11]

-

To a solution of the phosphonium salt (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen, argon), add a base (e.g., n-BuLi, NaH, K₂CO₃) (1.0 equivalent) at an appropriate temperature (typically ranging from -78 °C to room temperature).

-

Stir the resulting mixture until the formation of the ylide is complete (indicated by a color change).

-

Add a solution of the aldehyde (1.0 equivalent) in the same solvent to the ylide solution.

-

Allow the reaction to proceed at the chosen temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired α,β-unsaturated ester.

General Procedure for the Horner-Wadsworth-Emmons Reaction: [12]

-

To a suspension of a base (e.g., NaH, K₂CO₃, LiOH) (1.1 equivalents) in an anhydrous solvent (e.g., THF, DMF, acetonitrile) under an inert atmosphere, add the phosphonate ester (1.1 equivalents) dropwise at a suitable temperature (typically 0 °C to room temperature).

-

Stir the mixture until the deprotonation is complete and a clear solution or a uniform suspension is formed.

-

Add a solution of the aldehyde (1.0 equivalent) in the same solvent to the reaction mixture.

-

Stir the reaction at the chosen temperature until completion.

-

Work up the reaction as described for the Wittig reaction. The water-soluble phosphate byproduct can often be removed by aqueous extraction.

-

Purify the product by standard methods.

Visualizations

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Caption: Decision tree for selecting a reaction for desired stereochemistry.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. pubs.rsc.org [pubs.rsc.org]

The Phosphonium Ylide: A Century of Carbonyl Olefination in Organic Chemistry

An In-depth Technical Guide on the Discovery, History, and Application of a Cornerstone Reaction

Abstract

The discovery and development of phosphonium ylides have fundamentally transformed the landscape of synthetic organic chemistry. This technical guide provides a comprehensive overview of the history of phosphonium ylides, from the early, related discoveries by Hermann Staudinger to the seminal work of Georg Wittig that unveiled their profound utility in alkene synthesis. We will delve into the classification of these reagents, their synthesis, and the mechanistic intricacies that govern their reactivity and stereoselectivity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for reaction optimization, and logical diagrams to illustrate key concepts and workflows.

A Historical Perspective: From Staudinger to Wittig

The journey of phosphonium ylides is a compelling story of scientific inquiry. While Georg Wittig is rightfully credited with discovering their application in olefination, the groundwork was laid decades earlier.

In 1919, Hermann Staudinger and Jules Meyer reported that organic azides react with triphenylphosphine to produce iminophosphoranes, also known as aza-ylides.[1] This reaction, now known as the Staudinger reaction, was a critical first step in understanding the chemistry of compounds with a heteroatom double-bonded to phosphorus.[1] However, the full potential of phosphorus ylides in carbon-carbon bond formation remained untapped.

The breakthrough came in 1953 when Georg Wittig and his student, Georg Geissler, published their findings on the reaction between methylenetriphenylphosphorane and benzophenone, which produced 1,1-diphenylethene and triphenylphosphine oxide in high yield.[2][3] This discovery, which became known as the Wittig reaction, was a revolutionary method for converting aldehydes and ketones into alkenes with absolute regiocontrol of the double bond position.[2] The significance of this work was recognized with the Nobel Prize in Chemistry in 1979, which Wittig shared with Herbert C. Brown.[1]

Classification and Reactivity of Phosphonium Ylides

Phosphonium ylides are neutral, dipolar molecules characterized by a formal negative charge on carbon adjacent to a formal positive charge on phosphorus. They are typically represented by two resonance structures: the ylide and the ylene form. The reactivity and stereochemical outcome of the Wittig reaction are profoundly influenced by the substituents on the carbanionic carbon, leading to their classification into two main categories:

-

Non-stabilized (or Unstabilized) Ylides: These ylides have alkyl or other electron-donating groups on the carbon atom. The negative charge is localized, making them highly reactive and basic. They typically react rapidly with aldehydes and ketones to produce predominantly (Z)-alkenes.[4][5]

-

Stabilized Ylides: These ylides possess electron-withdrawing groups (e.g., esters, ketones, nitriles) that delocalize the negative charge through resonance. This stabilization makes them less reactive and less basic than their non-stabilized counterparts. They are often isolable as crystalline solids and react more slowly, primarily yielding (E)-alkenes.[4][5]

-

Semi-stabilized Ylides: Ylides with aryl or vinyl substituents fall into this intermediate category, and the stereoselectivity of their reactions can be variable.[5]

The acidity of the parent phosphonium salt is a key determinant of the ease of ylide formation. Strong bases are required to deprotonate the α-carbon, and the pKa is influenced by the substituents.

| Phosphonium Salt | R Group | Classification | pKa (in DMSO) |

| Methyltriphenylphosphonium (Ph₃P⁺CH₃) | -H | Non-stabilized | ~22 |

| Butyltriphenylphosphonium (Ph₃P⁺CH₂CH₂CH₂CH₃) | -CH₂CH₂CH₃ | Non-stabilized | >22 (est.) |

| Benzyltriphenylphosphonium (Ph₃P⁺CH₂Ph) | -Ph | Semi-stabilized | ~18 |

| (Carbethoxymethyl)triphenylphosphonium (Ph₃P⁺CH₂CO₂Et) | -CO₂Et | Stabilized | ~9 |

Table 1: Acidity of selected triphenylphosphonium salts. pKa values are approximate and can vary with solvent and measurement technique.

Synthesis of Phosphonium Ylides: A General Workflow

The preparation of a phosphonium ylide is a two-step process that begins with the formation of a phosphonium salt.

-

Step 1: Phosphonium Salt Formation: Triphenylphosphine is reacted with an alkyl halide via a classic SN2 reaction. This quaternization step is typically efficient, especially with primary and methyl halides.

-

Step 2: Ylide Generation: The resulting phosphonium salt, which is acidic at the α-carbon, is treated with a strong base to abstract a proton and generate the ylide. The choice of base depends on the acidity of the phosphonium salt. Strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required for non-stabilized ylides, whereas weaker bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) can be sufficient for stabilized ylides.

The Mechanism of the Wittig Reaction

The mechanism of the Wittig reaction has been the subject of extensive study. Early proposals suggested a stepwise mechanism involving a dipolar betaine intermediate. However, a large body of modern experimental and computational evidence supports a concerted [2+2] cycloaddition mechanism under salt-free conditions.[3][6]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a four-membered ring intermediate called an oxaphosphetane directly through a single, concerted transition state.[3]

-

Cycloreversion: The oxaphosphetane is unstable and rapidly decomposes in a syn-elimination fashion. The driving force for this step is the formation of the very strong and thermodynamically stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O).[4]

The stereoselectivity of the reaction is determined during the initial cycloaddition step.

-

For non-stabilized ylides , the reaction is under kinetic control. The transition state leading to the cis-oxaphosphetane is sterically favored and forms faster, leading to the (Z)-alkene.[7]

-